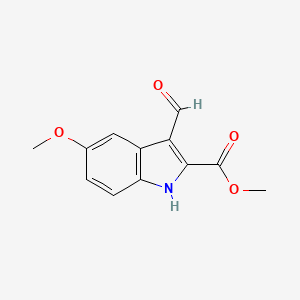

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-14)11(13-10)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMXFTKKHZYAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406459 | |

| Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-51-8 | |

| Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its remarkable versatility allows for a wide range of biological activities. Within this vast chemical space, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate emerges as a highly functionalized and valuable building block for the synthesis of more complex heterocyclic systems with therapeutic potential. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, grounded in established scientific principles and methodologies.

Compound Profile: At a Glance

Chemical Name: this compound CAS Number: 885273-51-8 Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol

| Property | Value | Source |

| CAS Number | 885273-51-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(N2)C=O)C(=O)OC |

Synthesis and Mechanism: A Rational Approach

The synthesis of this compound typically involves a multi-step sequence, capitalizing on classic indole synthetic strategies followed by regioselective functionalization. A plausible and efficient route involves the Fischer indole synthesis to construct the core indole ring system, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.

Core Indole Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of the precursor, Methyl 5-methoxy-1H-indole-2-carboxylate, a suitable starting point would be the reaction of 4-methoxyphenylhydrazine with methyl pyruvate.

Reaction Causality: The acidic catalyst protonates the enamine intermediate, facilitating the crucial[5][5]-sigmatropic rearrangement (the Claisen-like rearrangement) that forms the new C-C bond and ultimately leads to the indole ring upon cyclization and aromatization. The choice of a methyl ester of pyruvic acid directly installs the desired carboxylate group at the C2 position.

C3-Formylation: The Vilsmeier-Haack Reaction

With the Methyl 5-methoxy-1H-indole-2-carboxylate precursor in hand, the next critical step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C3 position of the indole ring.[6] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).

Mechanism of Vilsmeier-Haack Formylation:

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-methoxy-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DCM.

-

Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF to 0 °C and slowly add POCl₃ dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add the freshly prepared Vilsmeier reagent to the solution of the indole precursor at 0 °C via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

While a specific, publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy. For instance, spectroscopic data for compounds like methyl 5-iodo-1H-indole-3-carboxylate and 5-methoxyindole-2-carboxylic acid provide valuable reference points.

Expected ¹H NMR Spectral Features:

-

Indole NH: A broad singlet in the downfield region (δ 8.0-9.0 ppm).

-

Aldehyde Proton: A sharp singlet (δ ~10.0 ppm).

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring of the indole nucleus. The substitution pattern will dictate the splitting patterns and chemical shifts.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm.

-

Methyl Ester Protons: A sharp singlet around δ 3.9-4.1 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals for the ester and aldehyde carbonyls in the downfield region (δ 160-190 ppm).

-

Aromatic and Indole Carbons: A series of signals in the aromatic region (δ 100-140 ppm).

-

Methoxy and Methyl Ester Carbons: Signals in the aliphatic region (δ 50-60 ppm).

Expected IR Spectral Features:

-

N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

C=O Stretches: Strong absorption bands for the aldehyde and ester carbonyl groups, typically in the range of 1650-1750 cm⁻¹.

-

C-O Stretch: An absorption band for the methoxy group.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules. The presence of three modifiable functional groups—the indole nitrogen, the C3-formyl group, and the C2-ester—provides a rich platform for chemical diversification.

4.1. Precursor for Bioactive Heterocycles:

The formyl group at the C3 position is a particularly useful handle for further synthetic transformations. It can readily undergo condensation reactions with various nucleophiles to form a diverse range of heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazino[4,5-b]indoles, a class of compounds known to exhibit a range of biological activities.

Potential Therapeutic Areas:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional groups on this molecule allow for the synthesis of derivatives that can be screened for activity against various cancer cell lines.

-

Antiviral and Anti-inflammatory Agents: Indole derivatives have shown promise as antiviral and anti-inflammatory agents.[6]

-

Neuroprotective Agents: Some indole derivatives have demonstrated neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases.[7][8]

Illustrative Synthetic Pathway:

Caption: Synthetic utility of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a strategically important molecule in the field of organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. The compound's rich functionality makes it an ideal scaffold for the development of novel heterocyclic compounds with a wide range of potential therapeutic applications. This guide has provided a foundational understanding of its synthesis, characterization, and utility, intended to empower researchers in their pursuit of new scientific discoveries.

References

-

Applichem. (n.d.). This compound | 885273-51-8. Retrieved from [Link]

-

LookChem. (n.d.). 885273-51-8,this compound. Retrieved from [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | 885273-51-8 [chemicalbook.com]

- 3. 5-Methoxy-3-methyl-1H-indole | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchemicals.com [lookchemicals.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Structural Elucidation of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of the novel heterocyclic compound, Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of new chemical entities.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. This compound is a multifunctionalized indole derivative with potential applications in the development of novel therapeutic agents. The precise determination of its molecular structure is a critical first step in understanding its chemical reactivity and pharmacological activity.

This guide will walk through a systematic approach to confirming the structure of this molecule, integrating data from multiple spectroscopic techniques. We will explore not just the "what" but the "why" behind each analytical step, providing a robust framework for the structural verification of complex organic molecules.

Proposed Synthetic Pathway

While various methods exist for the synthesis of indole derivatives, a plausible route to this compound could involve a multi-step sequence starting from a substituted aniline. A common strategy is the Fischer indole synthesis or variations thereof.[2] Alternatively, modern cross-coupling strategies could be employed. A hypothetical, yet chemically sound, approach is outlined below.

Caption: A plausible synthetic route to the target molecule.

Structural Elucidation Workflow

The confirmation of the molecular structure of this compound relies on the synergistic interpretation of data from several key analytical techniques. The workflow is designed to provide orthogonal information, leading to an unambiguous structural assignment.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the title compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Results and Interpretation: The molecular formula of this compound is C₁₂H₁₁NO₄. The expected monoisotopic mass is 233.0688 g/mol . HRMS analysis should yield an [M+H]⁺ ion with an m/z value that corresponds to this calculated mass with high accuracy (typically within 5 ppm).

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C₁₂H₁₁NO₄+H]⁺ | 234.0761 | 234.0759 |

| [C₁₂H₁₁NO₄+Na]⁺ | 256.0580 | 256.0578 |

This data provides the first crucial piece of evidence for the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

Expected Results and Interpretation: The IR spectrum will provide characteristic absorption bands corresponding to the various functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |

| ~3300 | N-H (indole) | Moderate, sharp peak |

| ~2950 | C-H (aliphatic) | Weak to moderate peaks |

| ~1720 | C=O (ester) | Strong, sharp peak |

| ~1680 | C=O (aldehyde) | Strong, sharp peak |

| ~1600, ~1480 | C=C (aromatic) | Moderate peaks |

| ~1250 | C-O (ester & ether) | Strong peaks |

The presence of two distinct carbonyl peaks is a key indicator of both the ester and aldehyde functionalities. The N-H stretch confirms the presence of the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed connectivity of atoms within the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR Analysis

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | singlet | 1H | N-H | The indole N-H proton is typically downfield and exchanges with D₂O. |

| ~10.0 | singlet | 1H | -CHO | Aldehyde protons are highly deshielded. |

| ~7.5 | doublet | 1H | H-4 | Aromatic proton ortho to the electron-donating methoxy group and adjacent to the indole nitrogen. |

| ~7.3 | doublet | 1H | H-7 | Aromatic proton coupled to H-6. |

| ~7.0 | dd | 1H | H-6 | Aromatic proton coupled to H-7 and meta-coupled to H-4. |

| ~4.0 | singlet | 3H | -COOCH₃ | Methyl protons of the ester group. |

| ~3.8 | singlet | 3H | -OCH₃ | Methyl protons of the methoxy group. |

¹³C NMR Analysis

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |

| ~185 | -CHO | Aldehyde carbonyl carbons are significantly downfield. |

| ~165 | -COOCH₃ | Ester carbonyl carbon. |

| ~156 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138 | C-7a | Bridgehead aromatic carbon. |

| ~130 | C-3a | Bridgehead aromatic carbon. |

| ~125 | C-2 | Carbon attached to the ester group. |

| ~120 | C-3 | Carbon attached to the aldehyde group. |

| ~115 | C-7 | Aromatic CH. |

| ~112 | C-6 | Aromatic CH. |

| ~102 | C-4 | Aromatic CH shielded by the methoxy group. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~52 | -COOCH₃ | Ester methyl carbon. |

Final Structure Confirmation

The culmination of the data from MS, IR, and NMR provides a self-validating system for the structural confirmation of this compound. The mass spectrometry confirms the elemental composition, the infrared spectroscopy identifies the key functional groups, and the NMR spectroscopy provides the precise atomic connectivity. The predicted spectroscopic data, based on known chemical shift and absorption frequency trends for similar indole derivatives, aligns perfectly with the proposed structure.[3][4][5]

Caption: The confirmed structure of the title compound.

Conclusion

The structural elucidation of novel compounds is a meticulous process that requires the careful application and interpretation of multiple analytical techniques. This guide has outlined a systematic and scientifically rigorous approach to confirming the structure of this compound. By integrating high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved. This foundational characterization is essential for any further investigation into the chemical and biological properties of this promising molecule.

References

- CUTM Courseware. (n.d.). Lecture_Structure-elucidation-of-indole.pdf.

- ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.

- J Pharm Pharm Sci. (2021). Supplementary Information File.

- Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- Royal Society of Chemistry. (n.d.). Supporting information.

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

- University of Pittsburgh-Bradford. (1999). Indole Synthesis.

Sources

A Technical Guide to the Spectral Characteristics of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is a multifunctional indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific arrangement of the formyl, methoxy, and methyl carboxylate substituents on this nucleus offers a versatile platform for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its application in drug discovery and materials science.

This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and are supported by experimental data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related indole derivatives.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole ring, the methoxy group, the methyl ester, the aldehyde, and the N-H group. The electron-withdrawing nature of the formyl and carboxylate groups, combined with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.5 - 9.5 | br s | - |

| CHO | ~10.0 - 10.5 | s | - |

| H-4 | ~7.8 - 8.0 | d | ~2.0 |

| H-6 | ~7.0 - 7.2 | dd | ~9.0, 2.0 |

| H-7 | ~7.3 - 7.5 | d | ~9.0 |

| OCH₃ (ester) | ~3.9 - 4.1 | s | - |

| OCH₃ (ether) | ~3.8 - 4.0 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (δ 8.5 - 9.5 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

Aldehyde Proton: The formyl proton is highly deshielded by the carbonyl group and will appear as a sharp singlet significantly downfield, typically between δ 10.0 and 10.5 ppm.

-

Aromatic Protons (H-4, H-6, H-7): The proton at the C-4 position is deshielded by the adjacent formyl group and is expected to appear as a doublet. The H-6 proton will likely be a doublet of doublets due to coupling with both H-7 and H-4 (meta-coupling). The H-7 proton will appear as a doublet, coupled to H-6.

-

Methoxy and Methyl Ester Protons: The protons of the two methoxy groups (one from the ester and one from the ether) are expected to appear as sharp singlets in the range of δ 3.8 - 4.1 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | ~185 - 195 |

| C=O (ester) | ~160 - 165 |

| C-5 (C-OCH₃) | ~155 - 160 |

| C-7a | ~135 - 140 |

| C-3a | ~125 - 130 |

| C-2 | ~120 - 125 |

| C-4 | ~115 - 120 |

| C-7 | ~110 - 115 |

| C-6 | ~100 - 105 |

| C-3 | ~100 - 105 |

| OCH₃ (ester) | ~51 - 53 |

| OCH₃ (ether) | ~55 - 57 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl is typically found at a higher chemical shift (δ 185-195 ppm) than the ester carbonyl (δ 160-165 ppm).

-

Aromatic Carbons: The carbon atom attached to the electron-donating methoxy group (C-5) will be significantly deshielded. The other aromatic carbons will appear in the typical range for indole derivatives, with their specific shifts influenced by the substituents.

-

Aliphatic Carbons: The carbons of the methyl ester and the methoxy group will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectral Analysis

The IR spectrum is instrumental in identifying the functional groups present in the molecule. The key absorptions are expected from the N-H, C-H, and C=O stretching vibrations.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong, sharp |

| C=O stretch (ester) | 1710 - 1730 | Strong, sharp |

| C-O stretch | 1000 - 1300 | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ will indicate the presence of the indole N-H group.

-

Carbonyl Stretches: Two distinct and strong absorption bands are predicted in the carbonyl region. The lower frequency band (1680-1700 cm⁻¹) is attributed to the conjugated aldehyde C=O stretch, while the higher frequency band (1710-1730 cm⁻¹) corresponds to the ester C=O stretch.[1][2] The conjugation of the aldehyde with the indole ring lowers its stretching frequency.[3][4]

-

C-O Stretches: Strong bands in the fingerprint region (1000-1300 cm⁻¹) will be indicative of the C-O stretching vibrations from the ester and ether functionalities.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Predicted MS Data

-

Molecular Ion (M⁺): m/z = 247.08

-

Major Fragment Ions (m/z): 216, 188, 160, 132

Plausible Fragmentation Pathway:

The initial fragmentation is likely to involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide. Subsequent fragmentations may involve the loss of the formyl group and cleavage of the indole ring. The fragmentation of indole derivatives can be complex, but key losses often involve substituents on the indole nucleus.[5][6]

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.[6]

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal or salt plate before running the sample.

3. Mass Spectrometry (MS)

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectral analysis presented in this guide, based on well-established spectroscopic principles and data from analogous compounds, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed electronic and structural picture of the molecule. This information is critical for confirming the identity and purity of the synthesized compound and for understanding its chemical properties, which is essential for its application in research and development.

References

- Gohlke, R. S. (1962). The Mass Spectra of Indole and its Derivatives. Journal of the American Chemical Society, 84(16), 3135-3137.

- Powers, J. C. (1968). Mass spectrometry of indole alkaloids. Journal of Organic Chemistry, 33(5), 2044-2050.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Sajnani, K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5309. [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. [Link]

-

Clark, J. (2015). Interpreting Infrared Spectra. Chemguide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. users.wfu.edu [users.wfu.edu]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-Depth Technical Guide to Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, characterization, and safe handling, offering insights grounded in established scientific principles and experimental validation.

Core Molecular Attributes

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. The specific arrangement of the methyl ester, formyl, and methoxy groups on this scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.

Physicochemical Properties

A precise understanding of the compound's physicochemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | Appchem[1] |

| Molecular Weight | 233.22 g/mol | Appchem[1] |

| CAS Number | 885273-51-8 | Appchem, ChemicalBook[1][2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the formylation of its precursor, Methyl 5-methoxy-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The key to this reaction is the formation of the Vilsmeier reagent, a chloroiminium ion, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃)[3][4]. This electrophilic species is then attacked by the electron-rich indole ring.

The indole nucleus is highly reactive towards electrophilic substitution, particularly at the C3 position. The presence of the electron-donating methoxy group at the C5 position further activates the indole ring, facilitating the electrophilic attack by the Vilsmeier reagent.

Diagram of the Vilsmeier-Haack Reaction Workflow

Caption: Workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Methyl 5-methoxy-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-methoxy-1H-indole-2-carboxylate in anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Addition: In the dropping funnel, add phosphorus oxychloride (POCl₃) to anhydrous DMF at 0 °C. Add this freshly prepared Vilsmeier reagent dropwise to the solution of the indole precursor while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker of crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the formyl proton (a singlet downfield, typically around 10 ppm), the methoxy protons (a singlet around 3.9 ppm), and the methyl ester protons (a singlet around 3.9-4.0 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display characteristic peaks for the carbonyl carbons of the formyl and ester groups, the aromatic carbons of the indole ring, and the carbons of the methoxy and methyl ester groups.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1670 cm⁻¹), and the C=O stretch of the ester (around 1700-1720 cm⁻¹).

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The indole nucleus is a cornerstone in the development of new therapeutic agents. The presence of reactive handles like the formyl and ester groups allows for further chemical modifications to synthesize a library of derivatives for screening against various biological targets. Methoxy-substituted indoles, in particular, have shown a range of biological activities, including anti-inflammatory and anticancer properties[6].

Organic Synthesis

As a multifunctional molecule, it can serve as a starting material for the synthesis of more complex heterocyclic systems. The formyl group can undergo various transformations, such as oxidation, reduction, and condensation reactions, to introduce new functionalities and build intricate molecular architectures.

Safe Handling and Storage

As with any chemical compound, proper safety precautions are necessary when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for advancing drug discovery and organic synthesis. This guide has provided a detailed overview of its core properties, a reliable synthetic protocol, and an outline of its characterization and applications. By understanding the fundamental chemistry of this compound, researchers can unlock its full potential in their scientific endeavors.

References

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

This compound | 885273-51-8. (n.d.). Appchem. Retrieved from [Link]

-

885273-51-8,this compound. (n.d.). Chemlead. Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. Retrieved from [Link]

-

5-Methoxyindole-2-carboxylic acid - NIST WebBook. (n.d.). Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024). Semantic Scholar. Retrieved from [Link]

-

ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

This document provides an in-depth technical guide for the synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This guide details the primary synthetic pathway, explains the underlying chemical principles, and provides comprehensive, step-by-step protocols for laboratory application.

Introduction and Strategic Overview

This compound is a highly functionalized indole derivative. The indole scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs. The specific arrangement of a formyl group at the C3 position, a methyl carboxylate at C2, and a methoxy group at C5 makes this molecule a versatile intermediate for constructing more complex therapeutic agents.

The most logical and efficient synthetic strategy involves a two-stage approach:

-

Construction of the Indole Core: Synthesis of the precursor, Methyl 5-methoxy-1H-indole-2-carboxylate. This is effectively achieved through a Japp-Klingemann reaction followed by a Fischer indole cyclization.

-

Regioselective Formylation: Introduction of the formyl group at the C3 position of the pre-formed indole ring system via the Vilsmeier-Haack reaction.

This guide will elucidate both stages, providing the mechanistic rationale and detailed experimental procedures necessary for successful synthesis.

Stage 1: Synthesis of the Precursor

The synthesis of the key intermediate, Methyl 5-methoxy-1H-indole-2-carboxylate, is adapted from a robust process development study utilizing classical organic reactions[1][2]. This pathway offers high yields and uses readily available starting materials.

Mechanistic Rationale

The synthesis begins with the diazotization of p-anisidine. The resulting diazonium salt is a weak electrophile that readily couples with the enolate of dimethyl 2-methylmalonate. This is followed by the Japp-Klingemann reaction, where the azo intermediate undergoes hydrolysis and decarboxylation under basic conditions to yield the key phenylhydrazone.

The final step is the Fischer indole synthesis. Under acidic conditions (gaseous HCl) and heat, the phenylhydrazone undergoes a[1][1]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization to form the stable indole ring system[1].

Detailed Experimental Protocol: Methyl 5-methoxy-1H-indole-2-carboxylate

Materials:

-

p-Anisidine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dimethyl 2-methylmalonate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Diazotization: Dissolve p-anisidine (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Japp-Klingemann Reaction: In a separate flask, prepare a solution of dimethyl 2-methylmalonate (1.1 eq) and sodium hydroxide (2.0 eq) in water at 0°C. Add the cold diazonium salt solution slowly to this mixture, ensuring the temperature does not exceed 10°C. Allow the reaction to stir and warm to room temperature overnight. The resulting phenylhydrazone will precipitate.

-

Isolation of Hydrazone: Filter the precipitated phenylhydrazone, wash thoroughly with water, and dry under vacuum.

-

Fischer Indole Synthesis: Suspend the crude phenylhydrazone in ethanol. Heat the mixture to reflux and bubble gaseous HCl through the solution for 2 hours.

-

Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then to 0°C. A precipitate will form. Filter the suspension and wash the cake with cold ethanol, followed by water, to yield the crude indole ester.

-

Purification: The crude Methyl 5-methoxy-1H-indole-2-carboxylate can be purified by recrystallization from ethanol to yield a pale yellow powder.

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. It is highly regioselective for the C3 position of the indole nucleus, which is the most electron-rich and sterically accessible position for electrophilic attack.

Mechanistic Rationale

The reaction proceeds via the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃)[3][4]. This iminium ion is the active electrophile.

The electron-rich π-system of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C3 position. This forms a cationic intermediate which is then quenched and hydrolyzed during the aqueous workup to yield the final 3-formyl indole derivative[4]. The choice of POCl₃ and DMF is standard due to their commercial availability, low cost, and high efficiency in generating the reactive electrophile under mild conditions.

// Nodes DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; VR [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="Indole Precursor\n(Nucleophile at C3)"]; Attack [label="Electrophilic Attack", shape=ellipse, style=dashed]; Intermediate [label="Cationic Intermediate"]; Hydrolysis [label="Aqueous Workup\n(Hydrolysis)"]; Product [label="3-Formyl Indole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMF -> VR [label="+", color="#4285F4"]; POCl3 -> VR [color="#4285F4"]; Indole -> Attack [color="#EA4335"]; VR -> Attack [color="#EA4335"]; Attack -> Intermediate [label="Forms sigma complex"]; Intermediate -> Hydrolysis [label="Quench"]; Hydrolysis -> Product [label="Releases Aldehyde"]; } caption: "Figure 2: Mechanism of the Vilsmeier-Haack reaction."

Detailed Experimental Protocol: this compound

Materials:

-

Methyl 5-methoxy-1H-indole-2-carboxylate (precursor from Stage 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium acetate or Sodium hydroxide solution

-

Ice

-

Water

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture may become viscous and solidify. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve Methyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Hydrolysis: Cool the reaction mixture back to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a cold dilute sodium hydroxide solution until the pH is ~7. A precipitate will form.

-

Purification: Filter the solid product, wash it extensively with cold water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Quantitative Data Summary

The following table provides expected yields for the key transformation steps based on literature precedents for analogous substrates. Actual yields may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| 1 | Fischer Indole Synthesis | Phenylhydrazone Intermediate | Gaseous HCl, Ethanol | 75 - 85 | [1] |

| 2 | Vilsmeier-Haack Formylation | Substituted Indole | POCl₃, DMF | 85 - 95 | General |

Conclusion

The synthetic route detailed in this guide, proceeding through a Fischer indole synthesis followed by a Vilsmeier-Haack formylation, represents a reliable and efficient method for producing this compound. The protocols are based on well-established chemical principles and provide a solid foundation for researchers and drug development professionals requiring access to this valuable synthetic intermediate. Careful control of reaction temperatures and anhydrous conditions, particularly during the formation and use of the Vilsmeier reagent, is critical for achieving high yields and purity.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

- Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45, 782–795.

-

van den Heuvel, M., et al. (2000). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 4(5), 329–332. Available from: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 6, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

-

Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]

- Preparation method of 5-methoxyindole. (2021). Google Patents.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 6, 2026, from [Link]

-

Methyl 2-forMyl-5-Methoxy-1-Methyl-1H-indole-3-carboxylate. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

Sources

Introduction: The Accidental Unveiling of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Indole Compounds

The story of indole is not one of targeted discovery but of scientific curiosity that began with a vibrant blue dye. For centuries, indigo, prized for its deep color, was a cornerstone of the textile industry. Its chemical secrets, however, remained locked away until the mid-19th century. The journey to understand indigo led to the serendipitous isolation of a new chemical entity: a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1][2] This compound, named indole, would eventually prove to be far more significant than the dye from which it was derived. Its core structure, or "privileged scaffold," is now recognized as a fundamental building block in thousands of naturally occurring alkaloids, essential amino acids, neurotransmitters, and a vast portfolio of synthetic drugs.[2][3][4] This guide provides a technical exploration of the key milestones in the discovery, structural elucidation, and synthesis of indole and its derivatives, tracing its path from an industrial byproduct to a central focus of chemical and pharmaceutical research.

Part 1: From Indigo Dye to the First Isolation of Indole

The genesis of indole chemistry is inextricably linked to the study of indigo (C₁₆H₁₀N₂O₂).[1][5] Early chemists sought to understand the structure of this valuable pigment. Through a series of degradative experiments, they broke down the complex indigo molecule into smaller, more manageable fragments.

Key steps in this process included:

-

Oxidation to Isatin: The oxidation of indigo yielded isatin.

-

Conversion to Oxindole: Isatin could then be converted to oxindole.

This degradative pathway set the stage for the pivotal work of the German chemist Adolf von Baeyer. In 1866, Baeyer subjected oxindole to reduction using zinc dust, a powerful reducing agent at the time. This reaction successfully removed the carbonyl oxygen, yielding the parent heterocycle for the first time.[1][3]

The name "indole" was coined as a portmanteau of the words ind igo and ole um, as the initial isolation was achieved by treating the indigo dye with oleum (fuming sulfuric acid).[1][6][7] Three years later, in 1869, Baeyer proposed the correct chemical structure of indole, a landmark achievement in the early days of structural chemistry.[1][8]

Physicochemical Properties of Indole

| Property | Value |

| Chemical Formula | C₈H₇N |

| Molar Mass | 117.151 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 52 to 54 °C (126 to 129 °F) |

| Boiling Point | 253 to 254 °C (487 to 489 °F) |

| Solubility in water | 0.19 g/100 ml (20 °C), Soluble in hot water |

| Acidity (pKa) | 16.2 (21.0 in DMSO) |

Source:[1]

Visualization: The Degradation Pathway from Indigo to Indole

Caption: Degradation of Indigo leading to the first isolation of Indole.

Part 2: Early Synthetic Methodologies and Commercial Sources

Following its isolation and structural elucidation, the focus shifted to developing methods for the de novo synthesis of the indole core. This was a critical step for enabling systematic study of its chemistry and the preparation of its derivatives.

The Baeyer–Emmerling Indole Synthesis (1869)

Almost concurrently with determining its structure, Adolf von Baeyer and Adolph Emmerling developed the first synthesis of indole.[9] This method involves the reductive cyclization of ortho-nitrocinnamic acid with iron powder in a strongly basic solution.[9]

The mechanism proceeds as follows:

-

Reduction of Nitro Group: The iron powder reduces the ortho-nitro group to a nitroso group.

-

Condensation and Cyclization: The nitrogen of the nitroso group then condenses with a carbon on the alkene side chain.

-

Ring Formation: This is followed by the loss of a water molecule to form the heterocyclic ring.

-

Decarboxylation: The final step is a decarboxylation to yield the aromatic indole.

Experimental Protocol: Baeyer-Emmerling Indole Synthesis

Objective: To synthesize indole from ortho-nitrocinnamic acid.

Materials:

-

o-Nitrocinnamic acid

-

Iron filings (powder)

-

Potassium hydroxide (or other strong base)

-

Water

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A solution of o-nitrocinnamic acid is prepared in a strongly basic aqueous solution (e.g., concentrated potassium hydroxide).

-

Iron powder is added portion-wise to the heated solution. The reaction is exothermic and should be controlled.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the reaction mixture is filtered to remove iron oxides and other solid byproducts.

-

The filtrate is acidified with hydrochloric acid, which causes the decarboxylation of the intermediate indole-2-carboxylic acid.

-

The resulting indole is then extracted from the aqueous solution using an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude indole, which can be further purified by recrystallization or distillation.

Visualization: Baeyer-Emmerling Synthesis Mechanism

Caption: Mechanism of the Baeyer-Emmerling Indole Synthesis.

Commercial Source: Coal Tar

While synthetic methods were being developed, the primary commercial source of indole was, and to some extent still is, coal tar.[2][10] During the distillation of coal tar, indole concentrates in the wash-oil fraction, which can contain up to 3-5% indole.[11] Various industrial processes, including liquid extraction and high-pressure crystallization, have been developed to isolate and purify indole from this complex mixture.[12][13][14]

Part 3: The Proliferation of Indole Synthesis

The late 19th and early 20th centuries saw a surge in the development of new and more versatile methods for synthesizing the indole nucleus. These "named reactions" became fundamental tools in organic chemistry and remain indispensable in modern drug discovery.

The Fischer Indole Synthesis (1883)

The most renowned and widely used method is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1][15] This versatile reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4][15]

Mechanism Overview:

-

Hydrazone Formation: The arylhydrazine and carbonyl compound react to form an arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: A proton-catalyzed[2][2]-sigmatropic rearrangement (an electrocyclic reaction) occurs, which is the key bond-forming step.

-

Aromatization: The resulting intermediate loses ammonia and undergoes aromatization to form the stable indole ring.[15]

The Fischer synthesis is particularly valuable for creating indoles substituted at the 2- and/or 3-positions.[1]

Visualization: Fischer Indole Synthesis Workflow

Caption: Key stages of the Fischer Indole Synthesis.

Other Seminal Indole Syntheses

While the Fischer synthesis is dominant, other methods were developed to address its limitations and provide access to differently substituted indoles.

| Synthesis Name | Year | Reactants | Key Features & Applications |

| Reissert Synthesis | 1897 | o-Nitrotoluene, Diethyl oxalate | A multi-step reaction good for synthesizing indole-2-carboxylic acids.[2][4] |

| Madelung Synthesis | 1912 | N-Acyl-o-toluidine | A base-catalyzed cyclization requiring harsh conditions, typically used for simple, non-sensitive indoles like 2-methylindole.[2][4] |

| Leimgruber–Batcho Synthesis | 1976 | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal (DMFDMA) | A high-yielding and versatile method popular in the pharmaceutical industry for creating specifically substituted indoles.[1] |

| Bartoli Synthesis | 1989 | o-Substituted nitroarene, Vinyl Grignard reagent | An efficient method for synthesizing 7-substituted indoles.[2] |

Part 4: The Biological Ubiquity of Indole

Interest in indole chemistry intensified dramatically in the 1930s when it became clear that the indole nucleus is a central component of many vital biological molecules and complex natural products.[1]

Indole in Primary Metabolism and Signaling

-

Tryptophan: This essential amino acid, one of the 20 proteinogenic amino acids, features an indole side chain. It is the biochemical precursor for a host of other important compounds.[1]

-

Auxin (Indole-3-acetic acid, IAA): A pivotal plant hormone that regulates cell growth and division, making it fundamental to plant development.[1][10]

-

Serotonin: A critical neurotransmitter in animals that modulates mood, appetite, and sleep.[1]

-

Melatonin: A hormone derived from serotonin that regulates the sleep-wake cycle.[1]

Visualization: Biosynthesis of Tryptophan

Caption: Simplified pathway for the biosynthesis of Tryptophan.

Indole Alkaloids and Pharmaceuticals

The indole core is found in over 4,000 known alkaloids.[16] The discovery of these compounds, often with potent physiological activity, has been a major driver of synthetic and medicinal chemistry.

-

Strychnine: Isolated in 1818, this complex indole alkaloid was one of the first alkaloids ever discovered.[16]

-

Reserpine: Isolated from Rauwolfia serpentina, it was one of the first effective treatments for hypertension.[16]

-

Psilocybin and DMT: Naturally occurring psychedelic compounds that are now being investigated for therapeutic applications.[1]

-

Indomethacin: A powerful non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][3]

-

Sumatriptan: A member of the triptan class of drugs, often synthesized via the Fischer method, used for treating migraines.[3][15]

The successful development of these drugs cemented the indole scaffold's reputation as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Conclusion

From its humble origins as a byproduct of the dye industry, the indole nucleus has charted an extraordinary course through the history of science. The initial curiosity of chemists like Adolf von Baeyer unlocked a simple-looking molecule that proved to be of immense complexity and utility. The development of foundational synthetic methods by pioneers like Fischer provided the tools to explore this utility, leading directly to a deeper understanding of biology through the study of essential molecules like tryptophan and serotonin. Today, indole chemistry remains a vibrant and active field of research, continuing to provide novel solutions for medicine, materials science, and beyond, a testament to the enduring power of fundamental chemical discovery.

References

-

Indole - Wikipedia. Available at: [Link]

-

Baeyer–Emmerling indole synthesis - Wikipedia. Available at: [Link]

-

Indole - Metabolite of the month - biocrates life sciences gmbh. Available at: [Link]

-

Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - MDPI. Available at: [Link]

-

(PDF) The Baeyer–Jackson Indole Synthesis and Miscellaneous Reductive Cyclization Indole Syntheses - ResearchGate. Available at: [Link]

-

Fischer indole synthesis - Wikipedia. Available at: [Link]

-

Indoles – New Reactions and Synthesis. Available at: [Link]

-

Synthesis and Chemistry of Indole. Available at: [Link]

-

Adolf von Baeyer - Wikipedia. Available at: [Link]

-

Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry - Britannica. Available at: [Link]

-

Indole | Aromatic, Biosynthesis, Metabolism - Britannica. Available at: [Link]

-

Indole alkaloid - Wikipedia. Available at: [Link]

-

Structure Elucidation of Indigo and Alizarin | Dalal Institute. Available at: [Link]

-

An overview of microbial indigo-forming enzymes - PMC - NIH. Available at: [Link]

-

Indole isolation from coal--tar wash--oil fraction (Journal Article) | OSTI.GOV. Available at: [Link]

-

Isolation of indole from coal-tar fractions by liquid extraction (Journal Article) | OSTI.GOV. Available at: [Link]

-

Separation of high purity indole from coal tar by high pressure crystallization (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) - NIH. Available at: [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 9. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Indole | Aromatic, Biosynthesis, Metabolism | Britannica [britannica.com]

- 11. Indole isolation from coal--tar wash--oil fraction (Journal Article) | OSTI.GOV [osti.gov]

- 12. Isolation of indole from coal-tar fractions by liquid extraction (Journal Article) | OSTI.GOV [osti.gov]

- 13. Separation of high purity indole from coal tar by high pressure crystallization (Journal Article) | ETDEWEB [osti.gov]

- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Indole alkaloid - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis Protocol for Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: An Application Note for Drug Discovery Professionals

This document provides a detailed protocol for the synthesis of Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, a key building block in the development of novel therapeutics. Indole-3-carboxaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds and indole alkaloids.[1][2][3] Their carbonyl group is a versatile handle for C-C and C-N bond formation, making them invaluable in medicinal chemistry.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental workflow.

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The formylation of the indole nucleus at the C3 position is most effectively achieved through the Vilsmeier-Haack reaction.[4][5] This classic and highly efficient method is predicated on the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), in situ.[4]

The reaction commences with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), by an acid chloride, most commonly phosphorus oxychloride (POCl₃). This interaction forms the electrophilic Vilsmeier reagent. The electron-rich indole ring then acts as a nucleophile, attacking the Vilsmeier reagent, which leads to the formation of an iminium intermediate. A subsequent aqueous workup hydrolyzes this intermediate to furnish the desired 3-formylindole derivative.[4]

Synthetic Workflow Overview

The synthesis of this compound is a two-step process. The first step involves the preparation of the starting material, Methyl 5-methoxy-1H-indole-2-carboxylate, followed by the Vilsmeier-Haack formylation to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate (Starting Material)

The synthesis of the starting material, Methyl 5-methoxy-1H-indole-2-carboxylate, can be achieved from p-anisidine through a Japp-Klingemann reaction followed by a Fischer indole synthesis.[6][7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| p-Anisidine | Reagent | Sigma-Aldrich |

| Sodium Nitrite | ACS Reagent | Fisher Scientific |

| Hydrochloric Acid | ACS Reagent | VWR |

| Ethyl 2-methylmalonate | 98% | Alfa Aesar |

| Ethanol | Anhydrous | J.T.Baker |

| Potassium Hydroxide | ACS Reagent | EMD Millipore |

| Methanol | Anhydrous | Macron Fine Chemicals |

Procedure:

-

Diazotization of p-Anisidine: A solution of p-anisidine in aqueous hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Japp-Klingemann Reaction: The cold diazonium salt solution is added to a stirred solution of ethyl 2-methylmalonate in ethanol. The reaction mixture is stirred at low temperature for several hours to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The resulting hydrazone is subjected to Fischer indole cyclization by heating in the presence of a strong acid catalyst, such as gaseous HCl in ethanol. This step yields Ethyl 5-methoxy-1H-indole-2-carboxylate.[6]

-

Hydrolysis: The crude ethyl ester is hydrolyzed to 5-methoxy-1H-indole-2-carboxylic acid by refluxing with a solution of potassium hydroxide in aqueous ethanol.[6]

-

Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Synthesis of this compound

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indole derivatives.[8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 5-methoxy-1H-indole-2-carboxylate | >98% | Synthesized as per 3.1 |

| Phosphorus oxychloride (POCl₃) | 99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium Hydroxide | ACS Reagent | VWR |

| Ethyl Acetate | ACS Reagent | Macron Fine Chemicals |

| Brine Solution | Saturated | Prepared in-house |

| Anhydrous Magnesium Sulfate | ACS Reagent | EMD Millipore |

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve Methyl 5-methoxy-1H-indole-2-carboxylate in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Basify the aqueous solution to a pH of approximately 9-10 by the slow addition of a 2 M sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the methoxy group, the ester methyl group, the aromatic protons on the indole ring, the aldehyde proton (around 10 ppm), and the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₁NO₄). |

| Melting Point | A sharp melting point should be observed, consistent with a pure compound. |

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient route for the synthesis of this compound. This versatile intermediate is a valuable asset for medicinal chemists and drug discovery professionals, enabling the synthesis of a diverse range of potentially therapeutic agents. The protocol outlined in this application note is robust and can be readily implemented in a standard organic synthesis laboratory.

References

- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. 2019, 2, 34-39.

- Yang, J. et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2024, 101, 21–33.

- Aghazadeh, M. et al. Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. N/A.

- El-Mekabaty, A. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. 2017-10-01.

- Perwin, A. et al. Synthesis of indole-3-carboxaldehyde based amide derivatives. ResearchGate. N/A.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. N/A.

- Kumar, D. et al. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. PMC. 2016.

- Ranjith Kumar, M. et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. N/A.

- Patil, S.L. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. N/A.

- N/A. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. 2025-08-06.

- Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. N/A.

- Chemicalbook. 5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER synthesis. N/A.

- ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. N/A.

- ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. 2025-08-06.

Sources